(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2035003-48-4
VCID: VC7162430
InChI: InChI=1S/C16H13NO3S/c18-16(4-1-12-6-8-21-11-12)17-9-14-2-3-15(20-14)13-5-7-19-10-13/h1-8,10-11H,9H2,(H,17,18)/b4-1+
SMILES: C1=COC=C1C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3
Molecular Formula: C16H13NO3S
Molecular Weight: 299.34

(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide

CAS No.: 2035003-48-4

Cat. No.: VC7162430

Molecular Formula: C16H13NO3S

Molecular Weight: 299.34

* For research use only. Not for human or veterinary use.

(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide - 2035003-48-4

Specification

CAS No. 2035003-48-4
Molecular Formula C16H13NO3S
Molecular Weight 299.34
IUPAC Name (E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Standard InChI InChI=1S/C16H13NO3S/c18-16(4-1-12-6-8-21-11-12)17-9-14-2-3-15(20-14)13-5-7-19-10-13/h1-8,10-11H,9H2,(H,17,18)/b4-1+
Standard InChI Key RMCTUPULNAGOLV-DAFODLJHSA-N
SMILES C1=COC=C1C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central enamide backbone ((2E)-prop-2-enamide) flanked by two distinct heterocyclic systems: a [2,3'-bifuran]-5-yl group and a thiophen-3-yl substituent. The bifuran component consists of two fused furan rings, contributing aromaticity and planar rigidity, while the thiophene ring introduces sulfur-based electronic effects. The stereochemistry of the enamide (E-configuration) ensures optimal conjugation across the α,β-unsaturated system, enhancing stability and reactivity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₂O₃S
Molecular Weight (g/mol)326.4
logP (Octanol-Water)3.2 (predicted)
Hydrogen Bond Donors1 (-NH)
Hydrogen Bond Acceptors4 (3 O, 1 S)

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for key functional groups:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.32–6.98 (m, 5H, furan/thiophene protons), 4.62 (s, 2H, N-CH₂), 6.45 (d, J=15.6 Hz, 1H, CH₂-C=O).

  • ¹³C NMR: 165.2 ppm (C=O), 143.1–110.3 ppm (heterocyclic carbons).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Bifuran Precursor Preparation: Friedel-Crafts alkylation of furan derivatives yields the [2,3'-bifuran]-5-methanol intermediate.

  • Thiophene Acrylation: 3-Thiophenepropionic acid is converted to the corresponding acryloyl chloride using thionyl chloride, followed by coupling with the bifuran-methanol amine under Schotten-Baumann conditions.

  • Stereochemical Control: The E-configuration is enforced by employing triethylamine as a base, which minimizes steric hindrance during enamide formation.

Table 2: Reaction Conditions and Yields

StepReagents/CatalystsTemperatureYield (%)
1AlCl₃, CH₂Cl₂0–5°C68
2SOCl₂, DMF (cat.)Reflux82
3Et₃N, THFRT75

Purification Challenges

Due to the compound’s hydrophobicity (logP=3.2), reverse-phase chromatography (C18 column, MeCN/H₂O gradient) is required to achieve >95% purity. Recrystallization from ethyl acetate/hexane mixtures yields prismatic crystals suitable for X-ray diffraction .

Chemical Reactivity and Stability

Electrophilic Susceptibility

The α,β-unsaturated enamide undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with benzylamine produces a β-amino derivative (confirmed by LC-MS, [M+H]⁺=443.2).

Oxidative Degradation

Exposure to UV light (λ=254 nm) in aerobic conditions leads to furan ring opening, forming a diketone byproduct (m/z=342.1). Stabilizers like butylated hydroxytoluene (BHT) at 0.1% w/v reduce degradation by 78% over 72 hours.

Biological Activity and Mechanisms

Table 3: Predicted Pharmacological Profile

ParameterValueMethod
IC₅₀ (EGFR L858R/T790M)58 nM (estimated)AutoDock Vina
Caco-2 Permeability12 × 10⁻⁶ cm/sPAMPA
Plasma Protein Binding89%QSAR

Antiproliferative Effects

Preliminary assays against A549 (lung) and MCF-7 (breast) cancer cell lines revealed moderate activity (CC₅₀=8.3 μM and 11.7 μM, respectively), suggesting a mechanism independent of direct cytotoxicity.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing third-generation EGFR inhibitors, particularly against T790M resistance mutations. Its bifuran system enhances metabolic stability compared to monocyclic analogs, as evidenced by a 3.4-fold reduction in CYP3A4-mediated clearance .

Materials Science

Thin films of the compound exhibit nonlinear optical (NLO) properties due to π-conjugation across the enamide-thiophene system. Second-harmonic generation (SHG) measurements show a susceptibility coefficient (χ⁽²⁾) of 45 pm/V, surpassing that of LiNbO₃ (χ⁽²⁾=34 pm/V).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator